Thieno[3,2-b]pyridin-3-ol can be classified as a heterocyclic aromatic compound. It is derived from the thieno[3,2-b]pyridine framework, which consists of a thiophene ring fused to a pyridine ring. This compound can be synthesized from various starting materials and has been identified in several synthetic pathways involving thiophene and pyridine derivatives. Its structural uniqueness contributes to its diverse applications in pharmaceuticals and agrochemicals.
The synthesis of thieno[3,2-b]pyridin-3-ol can be achieved through several methods, primarily involving cyclization reactions of suitable precursors.
These methods are characterized by their efficiency and the ability to yield high purity products under relatively mild conditions.
Thieno[3,2-b]pyridin-3-ol features a unique molecular structure that includes:
The molecular formula of thieno[3,2-b]pyridin-3-ol is typically represented as CHNS. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to elucidate its structure.
Thieno[3,2-b]pyridin-3-ol participates in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure for further applications in drug design.
The mechanism of action of thieno[3,2-b]pyridin-3-ol is closely related to its interactions with biological targets:
These mechanisms are essential for understanding the therapeutic potential of thieno[3,2-b]pyridin derivatives.
Thieno[3,2-b]pyridin-3-ol exhibits several notable physical and chemical properties:
These properties influence its handling and application in laboratory settings.
Thieno[3,2-b]pyridin-3-ol has diverse applications across various scientific fields:
The exploration of thienopyridine derivatives emerged as a significant chapter in heterocyclic chemistry during the mid-20th century. Initial synthetic efforts focused on thieno[3,2-b]pyrrole in 1957, marking the first documented entry into this fused-ring system family [1]. This pioneering work established foundational synthetic methodologies—primarily via cyclization reactions of aminothiophene precursors—that later enabled the rational design of thieno[3,2-b]pyridine analogs. By the 1970s, researchers recognized the bioisosteric potential of thienopyridines, particularly their capacity to mimic indole or quinoline scaffolds while offering enhanced metabolic stability and tunable electronic properties. Early pharmacological studies in the 1990s revealed that minor structural modifications, such as the introduction of a 3-hydroxy group, profoundly influenced physicochemical parameters like LogP (partition coefficient) and pKa, thereby altering bioavailability and target engagement. The evolution of catalytic cross-coupling techniques (e.g., Suzuki-Miyaura, Buchwald-Hartwig) after 2000 further accelerated structural diversification, enabling systematic SAR studies. Thieno[3,2-b]pyridin-3-ol itself was first characterized as a stable enol tautomer with a high propensity for hydrogen bonding, making it a versatile synthon for metal-complexation and supramolecular assembly [1] [7].
Table 1: Key Historical Milestones in Thienopyridine Chemistry
Year | Development | Significance |
---|---|---|
1957 | Synthesis of thieno[3,2-b]pyrrole | First fused thiophene-pyrrole scaffold [1] |
1978 | Elucidation of thienopyridine tautomerism | Confirmed 3-hydroxy form stability over oxo forms |
1995 | First kinase inhibitors using thieno[3,2-b]pyridine | Validated scaffold in anticancer target modulation |
2008 | Catalytic C-C coupling in thienopyridines | Enabled rapid diversification of C6/C7 positions [7] |
Thieno[3,2-b]pyridin-3-ol features a rigid, planar tricyclic system comprising a thiophene ring fused to a 3-hydroxypyridine unit at the [3,2-b] junction. This fusion imposes significant electronic constraints:
Table 2: Molecular Descriptors of Thieno[3,2-b]pyridin-3-ol vs. Related Scaffolds
Parameter | Thieno[3,2-b]pyridin-3-ol | Indole | Quinoline | Thieno[2,3-d]pyrimidine |
---|---|---|---|---|
Molecular Weight | 151.18 g/mol | 117.15 g/mol | 129.16 g/mol | 152.19 g/mol |
cLogP | 1.2 | 2.14 | 2.62 | 1.5 |
Polar Surface Area | 49.7 Ų | 28.7 Ų | 31.6 Ų | 54.0 Ų |
Dipole Moment | 5.2 D | 2.1 D | 2.3 D | 4.8 D |
pKa (OH) | 7.1 | 16.0 (N-H) | 4.9 (N) | 3.8 (N) |
The thieno[3,2-b]pyridin-3-ol scaffold qualifies as a "privileged structure" due to its prevalence in ligands targeting diverse protein families, particularly kinases, GPCRs, and microbial enzymes. Its pharmacological significance stems from three key attributes:
Table 3: Pharmacological Activities of Key Thieno[3,2-b]pyridin-3-ol Derivatives
Derivative | Target/Activity | Potency (IC₅₀/GI₅₀) | Application |
---|---|---|---|
VU6024945 | mGlu5 negative allosteric modulator | 22 nM | Levodopa-induced dyskinesia [8] |
Compound 2e | TNBC cell growth inhibition | 13 μM (MDA-MB-231) | Triple-negative breast cancer [6] |
Thienopyrimidine | H. pylori complex I inhibition | 1.55 μM | Antibacterial [5] |
MU1920 | Haspin kinase inhibition | 0.16 μM | Mitotic regulation [3] |
Recent innovations include nanoliposome-encapsulated fluorinated derivatives (e.g., VIa) for enhanced tumor delivery and compounds like VU6031545 with improved hepatic stability via sp³-hybridized headgroups [6] [8]. These advances solidify the scaffold’s role in addressing multidrug-resistant cancers and pathogens.
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8